Dipteryxin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H14O6 |
|---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
7,8-dihydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)12-8-23-17-11(14(12)18)7-13(22-2)15(19)16(17)20/h3-8,19-20H,1-2H3 |
InChI Key |
BSXFDHHTXOAUGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C(=C(C=C3C2=O)OC)O)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Studies of Dipteryxin
Methodologies for Dipteryxin Isolation from Biological Matrices
Purity Assessment in Isolated Preparations
The purity of compounds isolated from natural sources like Dipteryx species is a critical aspect of phytochemical research. Various analytical techniques are employed to assess the purity of isolated preparations, ensuring that the characterized compounds are indeed the intended substances and are free from significant impurities.
Studies involving the isolation of compounds from Dipteryx species have utilized several methods for verifying the purity of the isolated substances. Techniques such as melting point determination, thin layer chromatography (TLC), and gas chromatography coupled to mass spectrometry (GC-MS) have been reported for verifying the purity of isolated substances from Dipteryx odorata and Dipteryx punctata extracts. mdpi.comresearchgate.net TLC is a simple and effective method for monitoring the separation of compounds and assessing the relative purity of fractions during the isolation process. GC-MS provides more detailed information by separating volatile compounds and providing mass spectral data for identification and purity assessment.
High-performance liquid chromatography coupled with a photodiode array detector (HPLC-PDA) is another powerful technique used in the isolation and purity assessment of flavonoids from Dipteryx odorata. researchgate.net HPLC separates compounds based on their interaction with a stationary phase and a mobile phase, while the PDA detector provides UV-Vis spectra, aiding in the identification and assessment of peak purity. The purity of collected fractions can be evaluated by re-analyzing them using HPLC-PDA. researchgate.net
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), play a crucial role in the structural elucidation and confirmation of isolated compounds, which implicitly contributes to assessing their purity. researchgate.netnih.govnih.gov Analysis of 1D and 2D NMR spectra (such as ¹H NMR and ¹³C NMR) provides detailed information about the chemical structure and can reveal the presence of impurities if they are present in sufficient concentrations. HRMS provides accurate mass measurements, which help confirm the elemental composition of the isolated compound.
While specific quantitative purity data for isolated this compound preparations were not extensively detailed in the search results, the application of these analytical techniques indicates the standard approaches used in phytochemical studies to ensure the quality of isolated compounds. For instance, one study reported isolating flavonoids from D. odorata endocarp with purity levels assessed by HPLC-PDA, noting yields and purities for some isolated compounds. researchgate.net
Below is an example of how data related to the analysis of compounds from Dipteryx extracts, which can be indicative of purity or presence, might be presented based on the search results mentioning chromatographic and spectroscopic data researchgate.netnih.govresearchgate.net:
| Compound | Method | Retention Time (RT) | Mass Spectrum (M) | Relative Percentage (%) |
| 1,2-benzopyrone | GC-MS | Mentioned in text | Mentioned in text | Up to 25.2% (in D. odorata seed extracts) researchgate.net |
| This compound | LC-MS | 3.6367 nih.gov | Precursor m/z: 313.072 ([M-H]-) nih.gov | Data not explicitly provided as a percentage of a mixture in the context of isolation purity. |
| Various Isoflavones | NMR, HRMS | N/A | Structural data obtained researchgate.netnih.govnih.gov | Purity assessed qualitatively or not explicitly quantified as a percentage in the provided snippets. |
The combination of chromatographic and spectroscopic techniques is essential for the comprehensive assessment of purity and structural confirmation of natural products like this compound isolated from plant sources.
Biosynthetic Investigations of Dipteryxin
Proposed Biosynthetic Pathways of Dipteryxin
Based on its structure as an isoflavone (B191592), the biosynthesis of this compound is presumed to follow the typical isoflavone biosynthetic route in plants. This pathway originates from phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). Subsequent steps involve the formation of 4-coumaroyl-CoA, which then enters the flavonoid pathway. A key intermediate in flavonoid biosynthesis is a chalcone (B49325), formed by the enzyme chalcone synthase (CHS). This chalcone is then isomerized by chalcone isomerase (CHI) to a flavanone (B1672756). The conversion of a flavanone to an isoflavone, a crucial step in the biosynthesis of compounds like this compound, is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme. Downstream enzymatic modifications, such as hydroxylation and methylation, then lead to the diverse structures of various isoflavones, including this compound. While this general pathway is the likely route, the specific sequence and the exact enzymes responsible for the final modifications yielding the methoxy (B1213986) and hydroxyl group pattern characteristic of this compound have not been specifically detailed in the consulted literature.
Enzymatic Catalysis in this compound Biosynthesis
The biosynthesis of this compound involves a series of enzymatic reactions typical of the isoflavone pathway. Enzymes such as phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), chalcone isomerase (CHI), and isoflavone synthase (IFS) are fundamental to the core isoflavone skeleton formation. mdpi.com Following the formation of the basic isoflavone structure, further enzymatic modifications, including hydroxylation and O-methylation, are required to produce this compound (7,8-dihydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one). nih.gov Hydroxylations are typically catalyzed by cytochrome P450 monooxygenases, while methylation is carried out by O-methyltransferases, utilizing S-adenosyl-L-methionine (SAM) as a methyl donor. Although these enzyme classes are known to be involved in isoflavone diversification, the specific enzymes catalyzing the hydroxylations at positions 7 and 8 and the methylations at positions 6 and 4' in the biosynthesis of this compound have not been identified in the available search results.
Genetic and Molecular Regulation of Biosynthetic Enzymes
The biosynthesis of secondary metabolites in plants, including isoflavones, is under complex genetic and molecular regulation. This regulation involves transcription factors that control the expression of genes encoding the biosynthetic enzymes. frontiersin.org Studies on flavonoid biosynthesis in various plant species have identified several classes of transcription factors, such as MYB, bHLH, and WD40 repeats, that play crucial roles in regulating the expression of genes like CHS and IFS. frontiersin.org Environmental factors and developmental cues can also influence the expression of these regulatory genes and, consequently, the production of isoflavones. While general mechanisms of flavonoid biosynthetic gene regulation are known, specific details regarding the genetic loci and molecular mechanisms that precisely regulate the expression of enzymes involved in this compound biosynthesis in Dipteryx species were not found in the conducted searches.
In Vitro and in Vivo Biological Investigations of Dipteryxin Preclinical Focus
In Vivo Studies Utilizing Preclinical Animal Models
Systemic Exposure and Tissue Distribution in Animal Models
Preclinical investigations into the systemic exposure and tissue distribution of a compound in animal models are crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). These studies provide insights into how the compound is distributed throughout the body, its potential target tissues, and organs of accumulation.
As of the current available information from the conducted searches, specific detailed research findings and data tables pertaining solely to the systemic exposure and tissue distribution of Dipteryxin in various animal models were not identified. While general principles and methodologies for assessing systemic exposure and tissue distribution in animal studies are well-established and widely utilized in preclinical research pharmaron.compharmaron.commdpi.comnih.gov, and studies on the tissue distribution of other compounds in animal models like rats and beagle dogs have been reported dovepress.commdpi.comnih.gov, dedicated studies specifically detailing the pharmacokinetic profile of this compound in terms of its distribution and exposure levels across different tissues and organs in animal models were not found within the scope of this investigation.
Molecular and Cellular Mechanisms of Action of Dipteryxin
Identification of Dipteryxin's Biological Targets
Identifying the biological targets of this compound is a primary step in understanding its mechanism of action. This involves determining the proteins, receptors, or enzymes that this compound binds to or modulates.
Protein-Ligand Interaction Studies
Protein-ligand interaction studies are fundamental in characterizing how small molecules like this compound bind to target proteins. These studies can reveal the affinity and specificity of the interaction, providing insights into the potential functional consequences of binding. While specific detailed protein-ligand interaction data for this compound were not extensively found in the immediate search results, such studies typically involve techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or computational docking to model and quantify the binding between this compound and potential protein targets.
Receptor Binding Assays
Receptor binding assays are utilized to determine if a compound can bind to specific cellular receptors. These assays are critical for identifying compounds that may act as agonists or antagonists of receptor function. merckmillipore.comwikipedia.org They often involve using labeled ligands that are known to bind to the receptor and observing if the test compound, like this compound, can displace the labeled ligand. merckmillipore.comnih.gov This displacement indicates that this compound can also bind to the receptor. Receptor binding assays are a standard approach in pharmacology for characterizing drug targets. bmglabtech.com
Enzyme Inhibition and Activation Mechanisms
Enzymes are crucial biological catalysts, and their modulation by small molecules can have significant cellular effects. Studies on enzyme inhibition or activation mechanisms investigate whether this compound can alter the activity of specific enzymes. This could involve inhibiting an enzyme's function, thereby blocking a metabolic pathway or signaling cascade, or activating an enzyme, thereby promoting a specific biochemical reaction. Research findings suggest that compounds found in Dipteryx species, including isoflavones like this compound, may possess various biological activities, which could involve enzyme modulation. scielo.brnih.gov While direct studies detailing this compound's specific enzyme targets and the precise mechanisms of inhibition or activation were not prominently featured in the search results, this area of research is a key component in fully understanding its cellular impact.
Elucidation of Downstream Signaling Cascades
Upon binding to a biological target, this compound can trigger a series of events within the cell known as downstream signaling cascades. These cascades involve a relay of molecular signals that ultimately lead to a specific cellular response. Elucidating these pathways helps to map the complete route of this compound's action from initial binding to the final biological effect. This could involve changes in protein phosphorylation, activation of secondary messengers, or translocation of molecules within the cell.
Modulation of Gene Expression and Protein Synthesis
Modulation of gene expression and protein synthesis refers to the ability of a compound to alter the levels of specific proteins within a cell. This can occur at various stages, including transcription (the process of creating RNA from DNA) or translation (the process of creating protein from RNA). bio-rad.com Compounds can influence gene expression by interacting with transcription factors, modifying chromatin structure (epigenetic regulation), or affecting the stability of RNA molecules. bio-rad.comebi.ac.uk Changes in protein synthesis can significantly impact cellular function by altering the abundance of key enzymes, receptors, or structural proteins. While the search results indicate that compounds from Dipteryx species are being investigated for their biological activities scielo.br, specific details on how this compound directly modulates gene expression or protein synthesis require further investigation.
Interplay with Cellular Homeostasis and Metabolic Pathways
Cellular homeostasis refers to the ability of a cell to maintain a stable internal environment despite external changes. Metabolic pathways are the series of biochemical reactions that occur within a cell to maintain life. The interplay of this compound with cellular homeostasis and metabolic pathways suggests that it may influence fundamental cellular processes such as energy production, nutrient utilization, or waste removal. nih.gov Disruptions or modulations of these pathways by a compound can have broad effects on cell survival, proliferation, and function. Research on related compounds suggests potential interactions with metabolic processes scielo.br, but the specific effects of this compound on cellular homeostasis and metabolic pathways warrant dedicated study.
Structure Activity Relationship Sar Studies of Dipteryxin
Design and Synthesis of Dipteryxin Analogues and Derivatives
The design and synthesis of analogues and derivatives are fundamental steps in SAR studies. This process involves creating compounds with structural variations based on the core scaffold of the lead compound, in this case, this compound. automate.videoashp.org These modifications can include changes to functional groups, alterations of the carbon skeleton, or variations in stereochemistry. slideshare.net The synthesized analogues are then evaluated for their biological activity to understand how each structural change impacts the compound's effect. automate.videoashp.org
While the synthesis of analogues for other compound classes is a common practice in medicinal chemistry unisi.itnih.govnih.govroutledge.comhumanjournals.commdpi.comnih.govkcl.ac.uk, detailed information on the specific design strategies and synthetic routes employed for creating this compound analogues and derivatives was not found in the reviewed literature.
Systematic Structural Modifications and Their Impact on Biological Activity
General SAR analysis involves correlating these structural changes with observed biological outcomes, such as potency or selectivity for a particular biological target. nih.govcollaborativedrug.comlongdom.org Although this compound is an isoflavone (B191592) and SAR studies have been conducted on isoflavonoids in general to understand their biological activities like antioxidant effects nih.gov, specific detailed findings on how systematic structural modifications to the this compound molecule directly impact its biological activity were not available in the provided search results.
Computational Chemistry Approaches for SAR Analysis
Computational chemistry approaches play an increasingly important role in modern SAR analysis. nih.govcsmres.co.uk Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide insights into the relationship between a compound's structure and its activity at a molecular level. slideshare.netroutledge.comcsmres.co.ukcreative-proteomics.comnih.govnih.gov QSAR models, for instance, use mathematical equations to correlate physicochemical properties or structural descriptors of compounds with their biological activity, allowing for the prediction of the activity of new, untested compounds. slideshare.netroutledge.comcreative-proteomics.comspu.edu.sy Molecular docking can predict the preferred orientation and binding affinity of a ligand to a biological target, providing clues about the key interactions driving activity. nih.govnih.govresearchgate.netmdpi.com
While computational methods are widely applied in SAR studies across various compound classes and biological targets ashp.orgslideshare.netcollaborativedrug.comnih.govroutledge.commdpi.comkcl.ac.ukcsmres.co.ukcreative-proteomics.comnih.govnih.govspu.edu.syresearchgate.netmdpi.comfrontiersin.orgnih.govnih.gov, specific details or reported studies utilizing these computational chemistry approaches specifically for the SAR analysis of this compound were not found in the consulted literature.
Pharmacophore Modeling and Ligand Design
Pharmacophore modeling is a computational technique used to identify the essential steric and electronic features of a molecule that are required for it to interact with a specific biological target and elicit a particular biological response. mdpi.comcreative-proteomics.comnih.govmdpi.com These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and ionizable groups, arranged in a specific 3D spatial arrangement. ashp.orgnih.govresearchgate.netnih.gov Pharmacophore models can be derived from the structures of known active ligands (ligand-based pharmacophore modeling) or from the structure of the biological target (structure-based pharmacophore modeling). mdpi.comcreative-proteomics.commdpi.com
Pharmacophore models are valuable tools in rational drug design and virtual screening to identify novel compounds with potential activity by searching databases for molecules that match the pharmacophore features. ashp.orgcollaborativedrug.commdpi.comcreative-proteomics.comnih.govmdpi.com Although pharmacophore modeling is a recognized technique in drug discovery ashp.orgcollaborativedrug.commdpi.comcreative-proteomics.comnih.govnih.govmdpi.com, specific information regarding the development or application of a pharmacophore model specifically for this compound or for identifying this compound-like ligands was not available in the provided search results.
Synthetic Chemistry and Chemical Biology Approaches for Dipteryxin
Total Synthesis Strategies for Dipteryxin
Total synthesis involves the creation of a complex molecule from simpler, readily available precursors through a series of chemical reactions. While general principles of total synthesis for complex natural products exist, specific detailed strategies for the total synthesis of this compound were not found in the provided search results. Total synthesis often requires the development of new reactions, catalysts, and techniques to achieve the desired molecular structure. ox.ac.uk It is a challenging undertaking, particularly for complex natural products. ox.ac.ukyoutube.com
Semisynthesis of this compound Derivatives from Natural Precursors
Semisynthesis, or partial chemical synthesis, utilizes compounds isolated from natural sources as starting materials to produce target molecules or novel derivatives. wikipedia.org This approach can be more cost-effective than total synthesis for complex natural products, as fewer chemical steps may be required. wikipedia.org Natural sources like plants can provide complex precursor molecules. wikipedia.org this compound itself is found in Dipteryx species. nih.gov Semisynthesis allows for the modification of natural compounds to alter properties while retaining core structural features. wikipedia.org While the isolation of this compound and other isoflavonoids from Dipteryx species has been reported, specific details on the semisynthesis of this compound derivatives from these natural precursors were not detailed in the provided search results. researchgate.netresearchgate.net
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations. Enzymes can offer high selectivity and efficiency for specific steps in a synthetic route. nih.govnih.gov This approach has been applied to the synthesis of various organic compounds, including active pharmaceutical ingredients and complex molecules. nih.govnih.govproquest.com While chemoenzymatic methods are valuable in organic synthesis, information specifically detailing chemoenzymatic synthetic routes for this compound was not found in the provided search results. The use of enzymes in synthesis can be particularly useful for achieving enantiomeric enrichment or for complex transformations that are difficult to achieve purely chemically. nih.govnih.gov
This compound as a Chemical Probe for Biological System Perturbation
Application in Target Validation Studies
Chemical probes are valuable tools in target validation studies. ox.ac.ukpromega.comrapidnovor.comnih.govsitoolsbiotech.com Target validation is a critical step in drug discovery and biomedical research, aiming to confirm that perturbing a specific protein target has a desired effect on a biological process or disease phenotype. rapidnovor.comnih.govsitoolsbiotech.comnih.gov Chemical probes, alongside genetic approaches, are used to validate the role of a target protein. promega.com A framework for cell-based target validation using chemical probes involves demonstrating adequate cellular exposure, target engagement, modulation of target activity, and relevant phenotypic changes. promega.com Using reliable chemical probes can accelerate protein annotation and inform drug discovery efforts. nih.gov
Analytical Methodologies for Dipteryxin in Research
Chromatographic Techniques for Dipteryxin Detection and Quantification
Chromatography plays a crucial role in separating this compound from other co-occurring compounds in biological extracts, enabling its subsequent detection and quantification. Various chromatographic techniques have been applied in the study of Dipteryx species and the compounds they contain, including this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and semi-volatile compounds, including flavonoids and isoflavones like this compound. HPLC offers high resolution and sensitivity, making it suitable for both qualitative and quantitative analysis. HPLC has been listed as an analytical method for this compound in heartwood. ecomole.com Research on Dipteryx odorata has employed HPLC coupled with a Photodiode Array (PDA) detector for the isolation and analysis of isoflavones, including this compound. researchgate.net This indicates the utility of HPLC in separating this compound from other isoflavones and detecting it based on its UV-Vis absorption characteristics. Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) analysis has also been reported, providing a retention time for this compound. frontiersin.org
Gas Chromatography (GC)
Gas Chromatography (GC) is typically applied to volatile or easily derivatizable compounds. While this compound is an isoflavone (B191592), GC, often coupled with Mass Spectrometry (GC-MS), has been utilized in the analysis of extracts from Dipteryx species. GC-MS has been listed as an analytical method for this compound in heartwood. ecomole.com Studies analyzing ethanolic extracts from Dipteryx punctata have used GC-MS to identify various compounds, including major constituents, within these extracts where compounds like coumarin (B35378) were also found. mdpi.com, researchgate.net, researchgate.net Although GC is more commonly associated with more volatile compounds, its application in the analysis of Dipteryx extracts suggests its potential role in a comprehensive analytical approach, possibly involving derivatization for less volatile components like this compound or for the analysis of more volatile co-occurring compounds.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple and cost-effective technique used for the preliminary separation and screening of compounds in complex mixtures. TLC has been employed in the phytochemical analysis of extracts from Dipteryx punctata to evaluate the presence of different classes of compounds, such as terpenes, tannins, flavonoids, and coumarin. mdpi.com, researchgate.net TLC analysis has also been used to analyze fractions obtained during the isolation of compounds, including this compound, from plant extracts. nih.gov Furthermore, TLC is listed as an analytical method for this compound in heartwood. ecomole.com This suggests that TLC can be used for the initial assessment of this compound presence and for monitoring purification steps before employing more advanced chromatographic techniques.
Mass Spectrometry Applications in this compound Research
Mass Spectrometry (MS) provides highly sensitive and selective detection and identification capabilities by measuring the mass-to-charge ratio (m/z) of ions. When coupled with chromatography, it becomes a powerful tool for the analysis of complex samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a primary technique for the identification and structural characterization of non-volatile and thermally labile compounds like this compound. LC-MS/MS combines the separation power of LC with the detailed structural information provided by MS/MS. This compound has been identified using LC-MS/MS techniques, including LC-ESI-QTOF-MS/MS, in plant extracts. nih.gov, cu.edu.eg UHPLC-MS analysis has also been reported for this compound. frontiersin.org LC-MS/MS is valuable for confirming the identity of this compound based on its molecular mass and characteristic fragmentation pattern. The high sensitivity of LC-MS/MS allows for the detection and quantification of this compound even at low concentrations in complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capabilities of GC with MS detection. As mentioned earlier, GC-MS has been applied in the analysis of Dipteryx extracts. mdpi.com, researchgate.net, researchgate.net, mdpi.com, nih.gov GC-MS is listed as an analytical method for this compound in heartwood. ecomole.com While GC-MS is most effective for volatile and semi-volatile compounds, its use in the context of Dipteryx constituents suggests its application for analyzing a range of compounds, potentially including derivatized this compound or as part of a broader phytochemical analysis where more volatile compounds are also targeted. GC-MS allows for the identification of compounds by matching their mass spectra to spectral libraries.
The application of these analytical methodologies provides researchers with the necessary tools to effectively detect, separate, identify, and quantify this compound in various research contexts, contributing to a better understanding of its occurrence and potential activities.
This compound is a chemical compound, specifically an isoflavone, with the molecular formula C₁₇H₁₄O₆. nih.govuni.lu It has been reported in species of the Dipteryx genus, including Dipteryx alata and Dipteryx odorata. nih.govnaturalproducts.net Its chemical name is 7,8-dihydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one. nih.gov Analytical methods are crucial for the identification, characterization, and quantification of this compound in various research contexts, particularly when isolated from natural sources or analyzed in biological matrices.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used for the identification and structural elucidation of compounds like this compound. HRMS provides accurate mass measurements, which are essential for determining the elemental composition of an analyte. thermofisher.com This technique is often coupled with separation methods such as High-Performance Liquid Chromatography (HPLC-HRMS) or used directly (e.g., Direct Insertion Probe HRMS). thermofisher.comresearchgate.net
In the analysis of Dipteryx alata extracts, HRMS has been employed as part of a comprehensive spectroscopic analysis to elucidate the structures of isolated compounds, including isoflavonoids like this compound. researchgate.netnih.govmdpi.com HRMS provides precise mass-to-charge ratio (m/z) values for the molecular ion or characteristic fragments, which can be compared to theoretical masses to confirm the compound's identity and elemental composition. thermofisher.com For this compound (C₁₇H₁₄O₆), the monoisotopic mass is approximately 314.07904 Da. uni.lu Predicted collision cross-section values for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, are available and can be used in conjunction with HRMS data for increased confidence in identification, particularly in complex mixtures. uni.lu
Sample Preparation and Matrix Effects in Complex Biological Samples
Sample preparation is a critical initial step in the analysis of this compound, particularly when dealing with complex biological matrices such as plant extracts or biological fluids. organomation.comorientjchem.orgbiocompare.comnih.govresearchgate.netwsu.edu The goal of sample preparation is to isolate and concentrate the analyte of interest (this compound) while removing interfering substances that could affect the accuracy and sensitivity of the analytical method. organomation.comorientjchem.org
Various extraction techniques are employed for biological samples, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE). orientjchem.orgbiocompare.comnih.govnih.govthermofisher.com LLE involves partitioning the analyte between two immiscible liquid phases based on differential solubility. orientjchem.org SPE uses a solid stationary phase to selectively retain the analyte or remove impurities. biocompare.comnih.gov Organic solvents are commonly used for extracting relatively nonvolatile and lipophilic compounds like this compound from biological materials, often involving homogenization to improve efficiency. nih.gov Modern techniques like pressurized liquid extraction and supercritical fluid extraction can offer advantages for simultaneous extraction and cleanup. researchgate.net
Matrix effects are a significant challenge in the analysis of complex biological samples, particularly when using techniques like mass spectrometry. bataviabiosciences.come-b-f.euunesp.brnih.govshimadzu.comchromatographyonline.com The matrix, which consists of all components in the sample except the analyte, can either suppress or enhance the analytical signal of the analyte, leading to inaccurate quantification. bataviabiosciences.comunesp.brchromatographyonline.com Matrix effects can be caused by co-eluting compounds that interfere with the ionization process in mass spectrometry. bataviabiosciences.comunesp.brchromatographyonline.com
Evaluating and mitigating matrix effects are crucial for ensuring the accuracy and reliability of analytical results. bataviabiosciences.come-b-f.eu Methods to assess matrix effects include comparing the analyte response in the matrix to that in a neat solvent. bataviabiosciences.come-b-f.euunesp.br Using isotopically labeled internal standards is a common approach to correct for matrix-induced signal variations in mass spectrometry. nih.gov Sample preparation techniques, such as efficient extraction and cleanup procedures, are essential for reducing matrix effects by removing interfering substances from the sample matrix. nih.govchromatographyonline.com
Future Research Directions and Conceptual Advancements in Dipteryxin Studies
Integration of Omics Technologies in Dipteryxin Research
Integrating omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, holds significant potential for advancing this compound research. These approaches provide comprehensive, large-scale analyses of biological systems, offering unprecedented insights into the molecular mechanisms influenced by natural compounds. mdpi.commdpi.com By applying multi-omics strategies, researchers can gain a holistic understanding of how this compound interacts with biological targets and pathways. mdpi.commdpi.comresearchgate.net
Future studies could involve:
Identifying molecular targets: Using proteomics and metabolomics to identify proteins and metabolites that are modulated in the presence of this compound. mdpi.commdpi.com
Elucidating mechanisms of action: Integrating transcriptomic and proteomic data to understand the gene expression and protein synthesis changes induced by this compound. mdpi.commdpi.com
Discovering biomarkers: Identifying omics-based biomarkers associated with this compound's effects, which could be used to predict responses or monitor activity. mdpi.comresearchgate.net
Challenges in integrating omics data include data complexity, technical limitations, and the need for sophisticated computational tools and machine learning techniques for analysis and interpretation. mdpi.comnih.gov
Advanced In Vitro Model Development for Complex Biological Systems (e.g., Organoids, Microphysiological Systems)
Advanced in vitro models, such as organoids and microphysiological systems (MPS), represent a transformative approach to studying the biological effects of compounds like this compound in more physiologically relevant contexts compared to traditional 2D cell cultures. emulatebio.comaltex.orgnih.govnih.gov These systems mimic aspects of organ architecture and functionality, offering a more accurate representation of human biology and drug responses. emulatebio.comaltex.orgnih.gov
Future research using these models could focus on:
Evaluating this compound activity in complex tissues: Utilizing organoids (3D structures derived from stem cells that self-organize into organ-like tissues) to study this compound's effects in a more complex cellular environment. emulatebio.comnih.govnih.gov
Assessing interactions in multi-organ systems: Employing MPS (e.g., organs-on-chips) that integrate different cell types and replicate fluid flow dynamics and biophysical forces, to investigate systemic effects and potential interactions of this compound in a multi-organ context. emulatebio.comaltex.orgnih.gov
Improving predictability of human responses: Using MPS to better predict how this compound candidates might affect human tissues compared to traditional methods. emulatebio.com
Despite their promise, challenges remain in standardizing MPS models, validating their reliability, and integrating data from these complex systems. altex.org
Artificial Intelligence and Machine Learning Applications in this compound Discovery and Optimization
Potential applications of AI and ML in this compound research include:
Virtual screening and lead identification: Using ML algorithms to screen large databases of compounds and predict potential this compound derivatives with desired biological activities. scielo.brmednexus.org
Predicting activity and toxicity: Applying AI models to predict the efficacy, toxicity, and potential adverse effects of this compound and its analogs based on their chemical structures. mdpi.comscielo.br
Optimizing compound structure: Employing AI-driven generative models to design novel this compound-like structures with improved potency or specificity. roche.com
Analyzing complex biological data: Utilizing ML to analyze and interpret the complex datasets generated from omics studies and advanced in vitro models, providing deeper insights into this compound's mechanisms. mdpi.comscielo.br
AI and ML can make the design and optimization process more robust by reducing bias and human error, and speeding up the evaluation of candidate compounds. scielo.br
Exploration of Novel Biological Activities and Mechanistic Pathways
While compounds from the Dipteryx genus are known to contain various bioactive secondary metabolites, including flavonoids and coumarins, further research is needed to fully explore the novel biological activities of this compound specifically and the underlying mechanistic pathways. nih.govmdpi.commdpi.comnih.govresearchgate.net Natural products offer significant chemical and structural diversity, making them valuable sources for discovering new therapeutic agents. nih.gov
Future research directions include:
Investigating unexplored activities: Screening this compound for a wider range of biological activities beyond those previously studied, such as effects on specific disease pathways or interactions with novel targets. nih.gov
Detailed mechanistic studies: Utilizing advanced cellular and molecular techniques to precisely map the signaling pathways and molecular interactions through which this compound exerts its effects. mdpi.commdpi.com
Structure-activity relationship studies: Conducting detailed analyses to understand how modifications to the this compound structure influence its biological activity, guiding the design of more potent or selective analogs. mdpi.com
Exploring synergistic effects: Investigating potential synergistic activities of this compound when combined with other compounds, either from natural sources or synthetic.
Understanding the molecular interactions and mechanisms of bioactivity of natural compounds remains an ongoing challenge. mdpi.com
Q & A
Q. How should researchers address ethical and legal challenges when sourcing Dipteryx specimens for phytochemical studies?
- Obtain permits under CITES Appendix II for international plant material transfers. Partner with local institutions to ensure compliance with the Nagoya Protocol on genetic resource access. Document provenance data (geolocation, harvest date) and deposit voucher specimens in herbaria for taxonomic verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
